3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetically derived molecule that has shown promising activity as a Dimethylarginine dimethylaminohydrolase 1 (DDAH1) inhibitor. [] This compound is classified as a thienopyridine derivative, a class of heterocyclic compounds with diverse biological activities. [] Its significance in scientific research stems from its potential use in studying and developing treatments for conditions associated with elevated nitric oxide (NO) production, including cancer. []
3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of DDAH1, binding to the enzyme's active site and preventing its natural substrate, asymmetric dimethylarginine (ADMA), from binding. [] This inhibition leads to an increase in intracellular ADMA levels, which, in turn, inhibits nitric oxide synthase (NOS) activity and reduces NO production. [] This mechanism of action is supported by studies demonstrating that the compound effectively inhibits DDAH1 activity in vitro and in cultured cells, leading to ADMA accumulation and reduced NO levels. []
Research indicates that 3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibits promising cellular activity as a DDAH1 inhibitor. [] By elevating intracellular ADMA levels, it effectively inhibits NO production, suggesting therapeutic potential for conditions characterized by elevated NO levels, such as cancer. [] Studies have shown that this compound:
[14] Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway. ()
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: